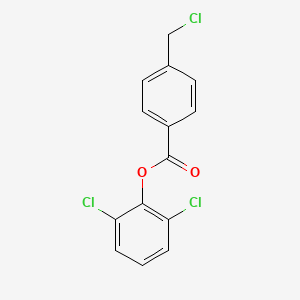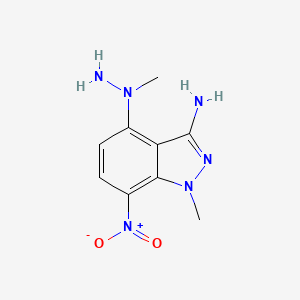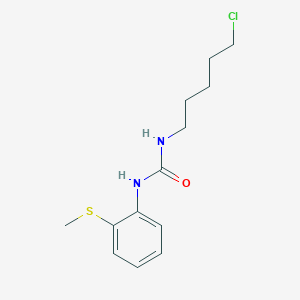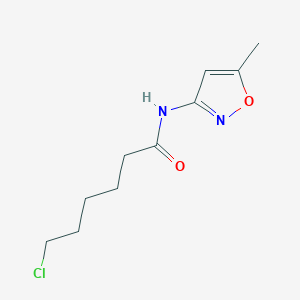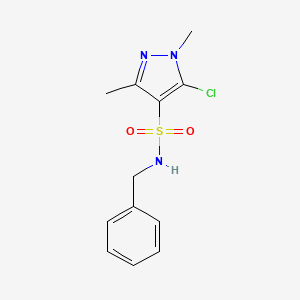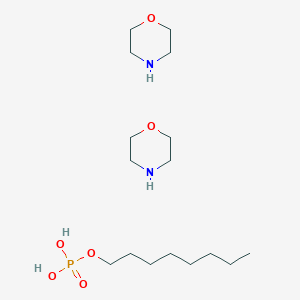
morpholine;octyl dihydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
morpholine;octyl dihydrogen phosphate is a chemical compound with the molecular formula C16H37N2O6P and a molecular weight of 384.45 g/mol. This compound is formed by the combination of octyl dihydrogen phosphate and morpholine in a 1:2 ratio. It is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of octyl dihydrogen phosphate-morpholine(1:2) involves the reaction of octyl dihydrogen phosphate with morpholine. The reaction typically takes place under controlled conditions to ensure the correct stoichiometric ratio and purity of the final product. Industrial production methods may involve large-scale reactors and precise temperature and pressure controls to optimize yield and efficiency.
Chemical Reactions Analysis
morpholine;octyl dihydrogen phosphate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can also occur, depending on the reagents and conditions used.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Scientific Research Applications
morpholine;octyl dihydrogen phosphate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is used in biological studies to investigate its effects on different biological systems.
Medicine: Research is being conducted to explore its potential therapeutic applications.
Industry: It is used in industrial processes for the production of various chemical products
Mechanism of Action
The mechanism of action of octyl dihydrogen phosphate-morpholine(1:2) involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
morpholine;octyl dihydrogen phosphate can be compared with other similar compounds, such as:
Octyl dihydrogen phosphate: This compound is similar but does not include the morpholine component.
Morpholine derivatives: Various derivatives of morpholine can be compared based on their chemical properties and applications. The uniqueness of octyl dihydrogen phosphate-morpholine(1:2) lies in its specific combination of octyl dihydrogen phosphate and morpholine, which imparts unique chemical and biological properties.
Properties
CAS No. |
65151-86-2 |
|---|---|
Molecular Formula |
C16H37N2O6P |
Molecular Weight |
384.45 g/mol |
IUPAC Name |
morpholine;octyl dihydrogen phosphate |
InChI |
InChI=1S/C8H19O4P.2C4H9NO/c1-2-3-4-5-6-7-8-12-13(9,10)11;2*1-3-6-4-2-5-1/h2-8H2,1H3,(H2,9,10,11);2*5H,1-4H2 |
InChI Key |
FOIZOXISUCYVPV-UHFFFAOYSA-N |
SMILES |
CCCCCCCCOP(=O)(O)O.C1COCCN1.C1COCCN1 |
Canonical SMILES |
CCCCCCCCOP(=O)(O)O.C1COCCN1.C1COCCN1 |
Key on ui other cas no. |
65151-86-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


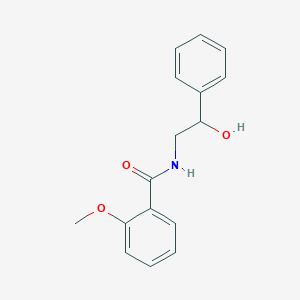
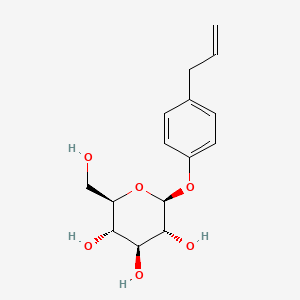
![1-Methoxy-3-[2-[2-(4-methylphenoxy)ethoxy]ethoxy]benzene](/img/structure/B1659359.png)
![1-[2-[2-(4-Chlorophenoxy)ethoxy]ethoxy]-2-methoxy-4-methylbenzene](/img/structure/B1659363.png)
![1-[4-(3,5-Dimethylphenoxy)butoxy]-2-methoxy-4-methylbenzene](/img/structure/B1659364.png)
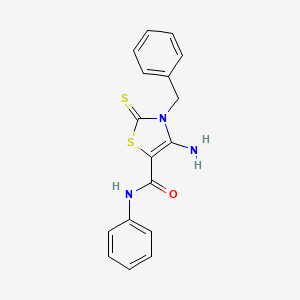
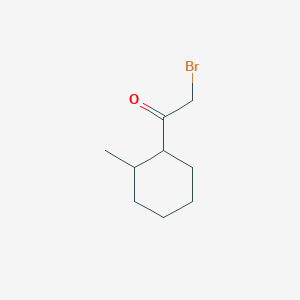
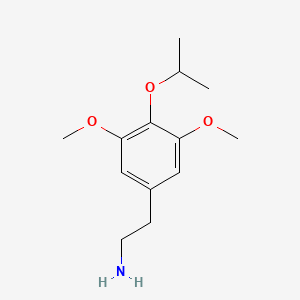
![1-[3-(2-Ethoxyphenoxy)propoxy]-4-methyl-2-nitrobenzene](/img/structure/B1659369.png)
